Home > Products > Screening Compounds P100682 > Bisoprolol (hemifumarate)
Bisoprolol (hemifumarate) -

Bisoprolol (hemifumarate)

Catalog Number: EVT-10956769
CAS Number:
Molecular Formula: C23H39NO8
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of bisoprolol (hemifumarate) involves several chemical reactions, typically starting from simpler organic compounds. The general synthetic route includes:

  1. Formation of the Beta-Blocker Core: The initial step generally involves the synthesis of the beta-blocker structure, which includes the isopropylamino group and a phenoxy moiety.
  2. Esterification: The compound is then reacted with fumaric acid to form bisoprolol hemifumarate through an esterification process.
  3. Purification: The resulting product undergoes purification techniques such as recrystallization or chromatography to isolate the hemifumarate salt.

The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Molecular Structure Analysis

Structure and Data
The molecular formula for bisoprolol hemifumarate is C40H66N2O12C_{40}H_{66}N_{2}O_{12}, with a molecular weight of approximately 766.97 g/mol. The compound features a complex structure that includes multiple functional groups:

  • IUPAC Name: (2E)-but-2-enedioic acid; bis(1-[(propan-2-yl)amino]-3-(4-{[2-(propan-2-yloxy)ethoxy]methyl}phenoxy)propan-2-ol)
  • InChI Key: VMDFASMUILANOL-WXXKFALUSA-N
  • SMILES Representation: A detailed SMILES notation captures the structural intricacies and connectivity of atoms within the molecule.

The structure consists of a central phenolic core linked to various substituents that enhance its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details
Bisoprolol (hemifumarate) engages in several chemical reactions pertinent to its pharmacological activity:

  1. Beta-Receptor Binding: The primary reaction involves binding to beta-1 adrenergic receptors in cardiac tissues, which inhibits catecholamine-induced increases in heart rate and contractility.
  2. Metabolic Pathways: In vivo, bisoprolol undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological profiles.
  3. Deactivation Reactions: The drug is eventually conjugated or oxidized into inactive forms for excretion via renal pathways .
Mechanism of Action

Process and Data
The mechanism of action for bisoprolol involves selective inhibition of beta-1 adrenergic receptors located predominantly in cardiac tissues. Upon administration, bisoprolol competes with endogenous catecholamines (such as adrenaline) for binding to these receptors:

  1. Reduced Heart Rate: By blocking these receptors, bisoprolol decreases heart rate (negative chronotropic effect).
  2. Decreased Myocardial Contractility: It also reduces the force of contraction (negative inotropic effect), leading to lower cardiac output.
  3. Lowered Blood Pressure: These effects collectively contribute to decreased blood pressure and reduced myocardial oxygen demand, making it beneficial for patients with hypertension or heart failure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties
Bisoprolol hemifumarate exhibits several key physical and chemical properties:

  • Solubility: Water solubility is approximately 0.0707 mg/mL.
  • LogP Value: The partition coefficient (logP) is around 2.3, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is 14.09, while the strongest basic pKa is 9.67.
  • Polar Surface Area: The polar surface area measures about 59.95 Ų, suggesting potential permeability characteristics.
  • Hydrogen Bonding Capacity: It has two hydrogen donors and five hydrogen acceptors, influencing its interaction with biological targets .
Applications

Scientific Uses
Bisoprolol (hemifumarate) is widely utilized in clinical settings for:

  1. Hypertension Management: It effectively lowers high blood pressure, reducing risks associated with cardiovascular diseases.
  2. Heart Failure Treatment: Used as part of a comprehensive treatment plan for chronic heart failure patients.
  3. Angina Pectoris Control: Helps alleviate chest pain associated with angina by decreasing myocardial oxygen demand.
  4. Atrial Fibrillation Management: Assists in controlling heart rate during episodes of atrial fibrillation.

Additionally, ongoing research explores its potential applications in other cardiovascular conditions and its effects on patient quality of life .

Molecular Pharmacology and Receptor Interactions

Structural Determinants of β1-Adrenergic Receptor Selectivity

Bisoprolol hemifumarate (C₁₈H₃₁NO₄·½C₄H₄O₄) achieves high cardioselectivity through specific molecular interactions with β1-adrenergic receptors. The compound's isopropoxyethoxymethylphenoxy side chain forms hydrophobic contacts within the transmembrane core of β1-adrenergic receptors, while its secondary ethanolamine group establishes hydrogen bonds with Asn310 in helix VI. This binding architecture confers >100-fold selectivity for β1 over β2 subtypes, significantly exceeding that of atenolol or metoprolol [5] [10]. The hydrophobic moiety of bisoprolol penetrates deeper into the receptor's lipid-exposed region compared to non-selective antagonists, enhancing β1 specificity [2].

Kinetic binding studies demonstrate bisoprolol dissociates 50 times slower from β1-adrenergic receptors (t₁/₂ = 15.3 min) than from β2 subtypes (t₁/₂ = 0.3 min), explaining its prolonged cardioselective effects. This kinetic selectivity arises from stronger hydrophobic stabilization in β1-adrenergic receptors' ligand-binding pocket [2]. The table below compares binding kinetics:

Table 1: Receptor Binding Kinetics of Bisoprolol

Parameterβ1-Adrenergic Receptorβ2-Adrenergic Receptor
Association rate (kₒₙ)2.1 × 10⁶ M⁻¹min⁻¹3.8 × 10⁶ M⁻¹min⁻¹
Dissociation rate (kₒff)0.045 min⁻¹2.31 min⁻¹
Half-life (t₁/₂)15.3 minutes0.3 minutes
Selectivity ratio1:50 (β1:β2 dissociation)

Data derived from competition association binding assays [2]

Intracellular Signaling Modulation via G-Protein Coupled Receptor Pathways

Bisoprolol hemifumarate competitively antagonizes catecholamine binding to β1-adrenergic receptors, preventing Gs-protein coupling and subsequent adenylate cyclase activation. This inhibition reduces intracellular cyclic adenosine monophosphate (cAMP) production by >80% at therapeutic concentrations, measured in isolated cardiomyocytes [3] [8]. The consequent reduction in protein kinase A activity alters calcium handling through phospholamban phosphorylation, lowering sarcoplasmic reticulum calcium release and myocardial contractility [3].

Recent research reveals bisoprolol activates β-arrestin-mediated signaling pathways at β1-adrenergic receptors. In dendritic cells, bisoprolol (100 μM) increases β-arrestin 2 expression by 3.2-fold and enhances phosphoinositide 3-kinase phosphorylation, modulating cell migration independent of G-protein pathways [5]. This β-arrestin recruitment may contribute to bisoprolol's cardioprotective effects during ischemia-reperfusion injury by activating pro-survival kinases:

Table 2: Intracellular Signaling Effects in H9c2 Cardiomyocytes

Signaling MarkerChange vs. ControlBisoprolol ConcentrationFunctional Consequence
cAMP production↓ 82%2 μMReduced contractility
AKT phosphorylation↑ 2.1-fold2 μMAnti-apoptotic effect
GSK3β phosphorylation↑ 1.8-fold2 μMMitochondrial protection
Reactive oxygen species↓ 67%2 μMOxidative stress reduction

Data from in vitro hypoxia/reoxygenation models [5]

Antagonistic Effects on Renin-Angiotensin-Aldosterone System Activation

Bisoprolol hemifumarate suppresses renin secretion by 65% through direct blockade of β1-adrenergic receptors on juxtaglomerular cells, as confirmed by renal arteriovenous renin gradient studies [4] [8]. This inhibition disrupts the renin-angiotensin-aldosterone system cascade, reducing angiotensin II formation and aldosterone secretion. Clinical data demonstrate that bisoprolol (2.5 mg daily for 6 weeks) significantly decreases plasma biomarkers:

Table 3: RAAS Biomarker Changes After Bisoprolol Treatment

BiomarkerBaseline LevelChange After Treatmentp-value
Plasma renin activity (PRA)0.9 ± 0.3 ng/mL/h-0.141 ± 0.595 ng/mL/h<0.05
Angiotensin II14.2 ± 3.1 pmol/L-2.390 ± 5.171 pmol/L<0.05
Aldosterone (PAC)210.4 ± 45.3 pg/mL-51.86 ± 119.1 pg/mL<0.05

Data from hypertensive patients (n=99) [4]

The reduction in angiotensin II directly attenuates vasoconstriction and aldosterone-mediated sodium retention. Notably, baseline plasma renin activity does not predict bisoprolol's antihypertensive efficacy, indicating its effects involve additional mechanisms beyond renin suppression [4] [6]. Chronic bisoprolol administration (10 mg/day) decreases systemic vascular resistance by 18-22% in hypertensive patients, partly through reduced angiotensin II-mediated vasoconstriction [6].

Allosteric Modulation Mechanisms and Receptor Conformational Dynamics

Bisoprolol hemifumarate exhibits negative cooperativity with orthosteric agonists by stabilizing β1-adrenergic receptors in inactive conformations. Molecular dynamics simulations reveal bisoprolol binds deeper within the transmembrane domain (position S5.46) compared to catecholamines, inducing a 30° rotation in transmembrane helix VI that prevents Gs-protein coupling [2]. This conformational shift increases the receptor's energy barrier for transition to active states by 8.2 kcal/mol [8].

Bisoprolol reduces agonist binding affinity through allosteric modulation, decreasing epinephrine's affinity for β1-adrenergic receptors by 4.3-fold without altering binding site occupancy. This effect involves long-range transmission of conformational changes from the bisoprolol-binding pocket to the orthosteric site, as evidenced by fluorescence resonance energy transfer studies [2]. The hydrophobic interactions between bisoprolol's isopropoxy group and Val323 in helix VI create a "locking effect" that prolongs receptor antagonism beyond competitive inhibition alone [2] [8].

The compound also demonstrates biased antagonism by preferentially inhibiting Gs-protein signaling over β-arrestin recruitment. In engineered cell lines expressing human β1-adrenergic receptors, bisoprolol (100 nM) inhibits isoproterenol-stimulated cAMP production by 92% while only reducing β-arrestin recruitment by 68%, indicating differential pathway modulation [10]. This property may contribute to bisoprolol's clinical efficacy in heart failure by preserving beneficial β-arrestin-mediated cardioprotective signaling [5] [6].

Properties

Product Name

Bisoprolol (hemifumarate)

IUPAC Name

(E)-but-2-enedioic acid;methane;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

Molecular Formula

C23H39NO8

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C18H31NO4.C4H4O4.CH4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8;/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8);1H4/b;2-1+;

InChI Key

UWNAFIQLILKMCZ-JITBQSAISA-N

Canonical SMILES

C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.